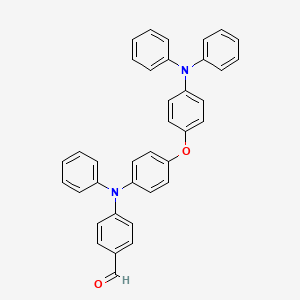
4-((4-(4-(Diphenylamino)phenoxy)phenyl)(phenyl)amino)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-(4-(Diphenylamino)phenoxy)phenyl)(phenyl)amino)benzaldehyde is a complex organic compound known for its unique structure and properties. It is characterized by the presence of multiple aromatic rings and functional groups, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(4-(Diphenylamino)phenoxy)phenyl)(phenyl)amino)benzaldehyde typically involves multiple steps, including aromatic amination, C-N coupling reactions, and formylation reactions. One common method involves the use of diphenylamine and 4-bromobenzonitrile, followed by a series of reactions involving strong coupling and condensation reagents . The reaction conditions often require low temperatures and specific catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-((4-(4-(Diphenylamino)phenoxy)phenyl)(phenyl)amino)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Aromatic substitution reactions can occur, introducing different functional groups onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group results in carboxylic acids, while reduction leads to alcohols.
Scientific Research Applications
4-((4-(4-(Diphenylamino)phenoxy)phenyl)(phenyl)amino)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Mechanism of Action
The mechanism of action of 4-((4-(4-(Diphenylamino)phenoxy)phenyl)(phenyl)amino)benzaldehyde involves its interaction with various molecular targets and pathways. The compound’s aromatic rings and functional groups allow it to participate in π-π interactions, hydrogen bonding, and other non-covalent interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(Diphenylamino)benzaldehyde
- Phenol, 4-(phenylamino)-
- 4-(bis(4-(4-(diphenylamino)styryl)phenyl)amino)benzaldehyde
Uniqueness
4-((4-(4-(Diphenylamino)phenoxy)phenyl)(phenyl)amino)benzaldehyde stands out due to its complex structure, which provides unique electronic and steric properties. This makes it particularly valuable in applications requiring specific interactions and stability, such as in OLEDs and advanced materials .
Properties
CAS No. |
142030-94-2 |
|---|---|
Molecular Formula |
C37H28N2O2 |
Molecular Weight |
532.6 g/mol |
IUPAC Name |
4-(N-[4-[4-(N-phenylanilino)phenoxy]phenyl]anilino)benzaldehyde |
InChI |
InChI=1S/C37H28N2O2/c40-28-29-16-18-33(19-17-29)39(32-14-8-3-9-15-32)35-22-26-37(27-23-35)41-36-24-20-34(21-25-36)38(30-10-4-1-5-11-30)31-12-6-2-7-13-31/h1-28H |
InChI Key |
FVXMACNMFDHICS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)OC4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=C(C=C6)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




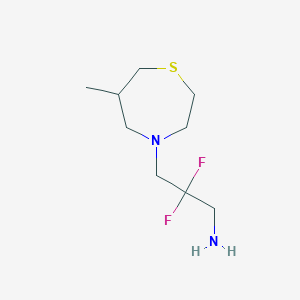



![5-methyl-1-[2-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B13148040.png)
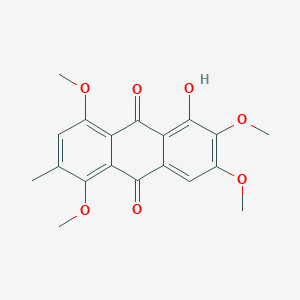
![1-[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]propan-1-one](/img/structure/B13148054.png)

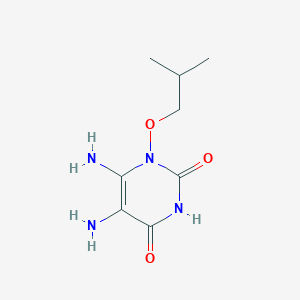
![6-(tert-Butoxycarbonyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13148071.png)
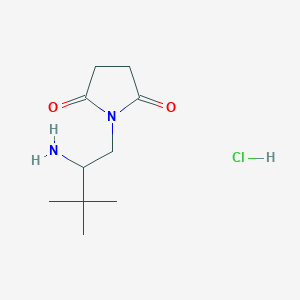
![7-(3-Bromophenyl)-7H-dibenzo[c,g]carbazole](/img/structure/B13148081.png)
